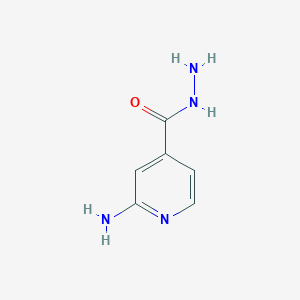

Acide 2-amino-isonicotinique hydrazide

Vue d'ensemble

Description

2-Amino-isonicotinic acid hydrazide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of isonicotinic acid and is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. This compound is structurally related to isoniazid, a well-known anti-tuberculosis drug.

Applications De Recherche Scientifique

2-Amino-isonicotinic acid hydrazide has a wide range of applications in scientific research, including:

Medicinal Chemistry: Used as a precursor for the synthesis of various bioactive compounds with potential anti-tuberculosis, anti-microbial, and anti-cancer activities

Biological Studies: Investigated for its interactions with microbial cell walls and its potential as an antibacterial agent.

Industrial Applications: Utilized in the synthesis of hydrazones and Schiff bases, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

2-Amino-isonicotinic acid hydrazide, also known as isoniazid, is primarily active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

It is known that the drug interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interference disrupts cell wall synthesis, leading to bacterial cell death .

Pharmacokinetics

It is known that the drug is metabolized in the liver, primarily by n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) .

Result of Action

The result of the action of 2-Amino-isonicotinic acid hydrazide is the inhibition of mycobacterial growth. The drug is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . Electron microscopic studies on mycobacteria exposed to the drug reveal little change in length or girth, but tapering rods are seen; the internal structure is lost within 24 hours, and bacilli become intensely electron dense .

Action Environment

The action environment of 2-Amino-isonicotinic acid hydrazide can influence its efficacy and stability. It is known that the drug is used worldwide for the treatment of tuberculosis, suggesting that it is effective in a wide range of environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-isonicotinic acid hydrazide can be synthesized through the condensation reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. The reaction typically involves a molar ratio of 1:1 in methanol or ethanol as the solvent . The reaction conditions may vary depending on the specific aldehyde or ketone used.

Industrial Production Methods: Industrial production of 2-amino-isonicotinic acid hydrazide involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product. Mechanochemical and solid-state melt reactions are also employed for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-isonicotinic acid hydrazide undergoes various chemical reactions, including:

Condensation Reactions: Formation of hydrazones and Schiff bases by reacting with aldehydes or ketones.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the hydrazide moiety.

Substitution Reactions: Introduction of different substituents on the aromatic ring.

Common Reagents and Conditions:

Aldehydes and Ketones: Used in condensation reactions to form hydrazones and Schiff bases.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Hydrazones: Formed by the reaction with aldehydes or ketones.

Schiff Bases: Formed by the reaction with aromatic aldehydes.

Comparaison Avec Des Composés Similaires

Isoniazid: A well-known anti-tuberculosis drug with a similar structure and mechanism of action.

Nicotinic Acid Hydrazide: Another derivative of isonicotinic acid with potential anti-microbial properties.

2-Hydrazinopyridine: A related compound used in the synthesis of various hydrazones and Schiff bases.

Uniqueness: 2-Amino-isonicotinic acid hydrazide is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound in medicinal chemistry. Its ability to form stable hydrazones and Schiff bases further adds to its versatility in chemical synthesis .

Activité Biologique

Overview

2-Amino-isonicotinic acid hydrazide, commonly known as isoniazid (INH), is a chemical compound with significant biological activity, particularly as an anti-tuberculosis agent. It belongs to the class of hydrazides and is structurally related to isonicotinic acid. Its primary function is to combat infections caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). This article delves into the biological activity, mechanisms of action, and research findings surrounding this compound.

- Molecular Formula : C6H8N4O

- Molecular Weight : 152.15 g/mol

- CAS Number : 58481-01-9

2-Amino-isonicotinic acid hydrazide acts primarily by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The compound is a prodrug that requires activation by bacterial catalase-peroxidase (KatG) to exert its bactericidal effects. The activated form binds to the enzyme InhA, disrupting the fatty acid synthesis pathway crucial for mycobacterial growth .

Key Mechanisms:

- Target Organisms : Primarily effective against Mycobacterium tuberculosis, M. bovis, and M. kansasii.

- Pharmacokinetics : Metabolized in the liver by N-acetyltransferase and cytochrome P450 enzymes, influencing its efficacy and toxicity profiles.

- Bactericidal vs. Bacteriostatic : Exhibits bactericidal activity during rapid bacterial growth and bacteriostatic effects during slower growth phases.

Antimicrobial Properties

2-Amino-isonicotinic acid hydrazide has demonstrated potent antimicrobial activity against various strains of Mycobacterium tuberculosis. It is often used in combination with other antitubercular drugs to enhance therapeutic efficacy, particularly in cases of drug-resistant TB .

Case Studies

- Combination Therapy : A study highlighted that combining INH with rifampicin significantly improved treatment outcomes in patients with multidrug-resistant TB, showcasing its critical role in contemporary TB therapy .

- Resistance Mechanisms : Research has identified several mechanisms through which M. tuberculosis develops resistance to INH, including mutations in the KatG gene and overexpression of efflux pumps . Understanding these mechanisms is vital for developing new therapeutic strategies.

Safety and Toxicity

While 2-amino-isonicotinic acid hydrazide is generally well-tolerated, it can cause side effects such as hepatotoxicity, peripheral neuropathy, and hypersensitivity reactions. Regular monitoring of liver function is recommended during treatment .

Research Findings

Recent studies have focused on optimizing the pharmacological properties of 2-amino-isonicotinic acid hydrazide through structural modifications. For instance, derivatives have been synthesized to enhance solubility and reduce toxicity while maintaining or improving antimicrobial efficacy .

Table: Summary of Key Research Findings

Future Directions

The ongoing research aims to discover new derivatives of 2-amino-isonicotinic acid hydrazide that are more effective against resistant strains of TB while minimizing side effects. Additionally, understanding the interactions between this compound and host immune responses will be crucial for improving treatment regimens .

Propriétés

IUPAC Name |

2-aminopyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUWTBDKCYJSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314075 | |

| Record name | 2-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-01-9 | |

| Record name | 58481-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58481-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.